![molecular formula C14H14ClNO B2572543 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide CAS No. 131149-67-2](/img/structure/B2572543.png)
2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide” is a chemical compound with the CAS Number: 131149-67-2 . It has a molecular weight of 247.72 and its IUPAC name is 2-chloro-N-[1-(1-naphthyl)ethyl]acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .科学的研究の応用
Synthesis and Screening for Anti-Parkinson's Activity
A study focused on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, including compounds related to 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide. These compounds were evaluated for their potential anti-Parkinson's activity. The research demonstrated that certain derivatives showed significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, suggesting their relevance in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Catalysis in Organic Synthesis
Another application involves the use of this compound derivatives in organic synthesis. A study utilized such compounds in a one-pot synthesis under ultrasound irradiation, demonstrating their role in facilitating efficient reactions in organic chemistry (Mokhtary & Torabi, 2017).
Crystallographic Studies
In crystallography, derivatives of this compound have been analyzed for their molecular structure. One study described the crystallographic properties of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting the conformation of its molecular components (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Anticancer Properties
Some studies have investigated the potential anticancer properties of naphthalene-1-yl acetamide derivatives. For example, a research focused on synthesizing new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, revealing that certain molecules exhibited potent inhibitory activities in various cancer cell lines (Dhuda, Kapadiya, Ladva, Jivani, & Modha, 2021).
Antibacterial Agents
Another field of application is in the development of antibacterial agents. A study synthesized various derivatives of this compound, which displayed significant antibacterial activity, demonstrating their potential in addressing bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-HIV Activity
In the field of virology, derivatives of this compound have been studied for their potential anti-HIV activity. A series of related compounds were synthesized and showed inhibitory activity against HIV-1 and HIV-2 in cell cultures, suggesting a new direction in antiviral drug development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Quantum Chemical Computations
A study conducted quantum chemical computations on a series of acetamide derivatives, including those related to this compound. This research explored the molecular properties of these compounds as anti-HIV drugs, providing insights into their potential effectiveness and mechanism of action (Oftadeh, Mahani, & Hamadanian, 2013).
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-(1-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10(16-14(17)9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACKLPCSVDLOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
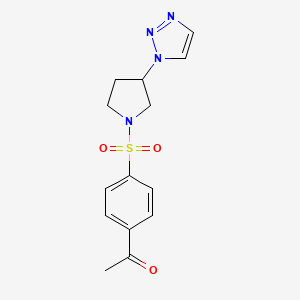
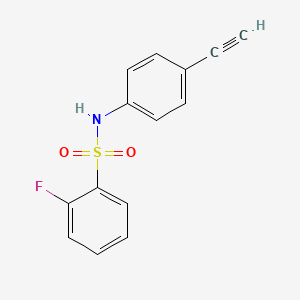
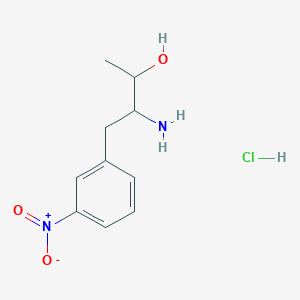
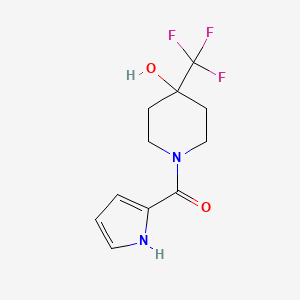
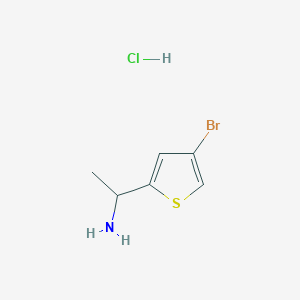
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)
![1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2572474.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
![5-Bromo-2-{[1-(2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2572476.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2572479.png)
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)
